3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one
CAS No.:
Cat. No.: VC14772687
Molecular Formula: C21H19N5O2
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19N5O2 |
|---|---|
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | 3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propan-1-one |
| Standard InChI | InChI=1S/C21H19N5O2/c27-20(6-5-19-24-21(25-28-19)14-7-10-22-11-8-14)26-12-9-16-15-3-1-2-4-17(15)23-18(16)13-26/h1-4,7-8,10-11,23H,5-6,9,12-13H2 |
| Standard InChI Key | ZFTLWODUPNKDLX-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CCC4=NC(=NO4)C5=CC=NC=C5 |
Introduction
The compound 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one is a complex organic molecule that combines elements of pyridine, oxadiazole, and beta-carboline structures. This compound is of interest in various fields of research, including medicinal chemistry and organic synthesis, due to its potential biological activities and unique structural features.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the oxadiazole ring and the coupling of the pyridin-4-yl and beta-carboline moieties. Common methods may involve condensation reactions and palladium-catalyzed cross-coupling reactions.
Biological Activities
Research into the biological activities of 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one is ongoing, with potential applications in pharmacology and medicine. The compound's structure suggests it could interact with various biological targets, including enzymes and receptors.
Potential Targets
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Enzyme Inhibition: The oxadiazole and pyridine rings may contribute to enzyme inhibitory activities, which could be useful in treating diseases involving enzymatic dysregulation.
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Receptor Modulation: The beta-carboline moiety is known to interact with certain receptors in the brain, suggesting potential applications in neuropharmacology.
Spectroscopic Data
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NMR Spectroscopy: Useful for confirming the structure through proton and carbon NMR.
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Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns.
Research Findings
Recent studies have focused on the synthesis and preliminary biological evaluation of compounds with similar structures. While specific data on 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one may be limited, related compounds have shown promising results in various assays.
Future Directions
Further research is needed to fully explore the potential of this compound. This includes detailed biological activity profiling, structure-activity relationship (SAR) studies, and optimization of its pharmacokinetic properties.
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